molecular formula C19H13F2N5OS B2562294 N-(4-fluorophenyl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide CAS No. 893935-31-4

N-(4-fluorophenyl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B2562294
CAS No.: 893935-31-4
M. Wt: 397.4
InChI Key: BASPURZTEUZDEG-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and is substituted with fluorophenyl groups. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable candidate for research and industrial applications.

Scientific Research Applications

N-(4-fluorophenyl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 4-fluorophenylhydrazine and 4-fluorobenzaldehyde, under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine ring.

    Thioether Formation: The pyrazolo[3,4-d]pyrimidine intermediate is then reacted with a suitable thiol, such as 4-fluorothiophenol, in the presence of a base like potassium carbonate to form the thioether linkage.

    Acetamide Formation: Finally, the thioether intermediate is acylated with chloroacetyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the pyrazolo[3,4-d]pyrimidine ring, leading to various reduced derivatives.

    Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrazolo[3,4-d]pyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl groups and pyrazolo[3,4-d]pyrimidine core enable it to bind to active sites, modulating the activity of the target proteins. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Uniqueness: N-(4-fluorophenyl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide stands out due to its specific substitution pattern, which imparts unique reactivity and stability. The presence of multiple fluorine atoms enhances its binding affinity and selectivity towards molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N5OS/c20-12-1-5-14(6-2-12)25-17(27)10-28-19-16-9-24-26(18(16)22-11-23-19)15-7-3-13(21)4-8-15/h1-9,11H,10H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASPURZTEUZDEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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